
6-chloro-7-methyl-3,3'-biindole-2,2'(1H,1'H)-dione
Übersicht
Beschreibung
6-chloro-7-methyl-3,3'-biindole-2,2'(1H,1'H)-dione, commonly known as DMF-dicyclocarbodiimide, is a chemical compound used in scientific research. It is a versatile reagent that is used in various chemical reactions, including peptide synthesis, amidation, and esterification.
Wirkmechanismus
DMF-dicyclocarbodiimide works by activating carboxylic acids to form amide bonds with amines. It reacts with carboxylic acids to form an unstable intermediate, which then reacts with amines to form a stable amide bond. The reaction mechanism involves the formation of an O-acylisourea intermediate, which then reacts with the amine to form an amide bond.
Biochemical and Physiological Effects:
DMF-dicyclocarbodiimide does not have any known biochemical or physiological effects. It is a reagent that is used in chemical reactions and does not interact with biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMF-dicyclocarbodiimide is its versatility. It can be used in various chemical reactions, including peptide synthesis, amidation, and esterification. It is also a stable reagent that can be stored for long periods without degradation. However, DMF-dicyclocarbodiimide is a toxic and hazardous chemical that requires careful handling and disposal. It can also be expensive and may not be suitable for large-scale reactions.
Zukünftige Richtungen
There are several future directions for DMF-dicyclocarbodiimide research. One area of interest is the development of new coupling reagents that are more efficient and less toxic than DMF-dicyclocarbodiimide. Another area of research is the investigation of the mechanism of action of DMF-dicyclocarbodiimide and its interactions with other molecules. Finally, the use of DMF-dicyclocarbodiimide in drug discovery and development is an area that may have significant potential for future research.
Wissenschaftliche Forschungsanwendungen
DMF-dicyclocarbodiimide is widely used in scientific research as a coupling reagent in peptide synthesis. It is also used in amidation and esterification reactions. DMF-dicyclocarbodiimide is a versatile reagent that can be used in various chemical reactions to form stable bonds between molecules.
Eigenschaften
IUPAC Name |
3-(6-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2/c1-8-11(18)7-6-10-14(17(22)20-15(8)10)13-9-4-2-3-5-12(9)19-16(13)21/h2-7,20,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKETUAFMJXYLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=C2C3=C4C=CC=CC4=NC3=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-chloro-2-hydroxy-7-methyl-1H-indol-3-yl)indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 1-{[5-(methoxymethyl)-2-furyl]methyl}-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4112398.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4112416.png)

![methyl 2-[({2-chloro-5-[2-(cyclohexylamino)-2-oxoethoxy]-4-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B4112435.png)
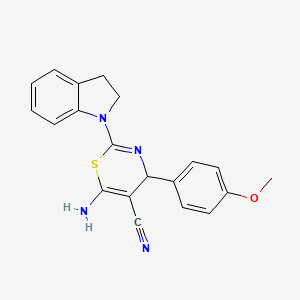

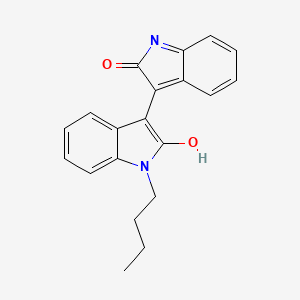
![4-[(1-acetyl-4-piperidinyl)oxy]-N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B4112464.png)
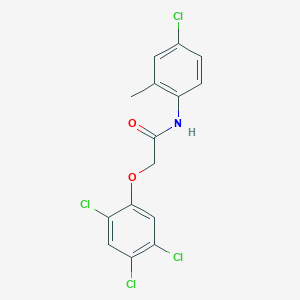
![2-(4-chloro-2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B4112474.png)
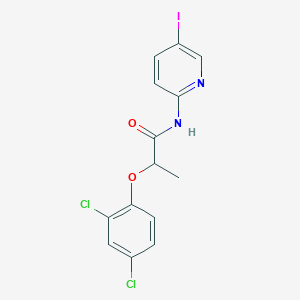
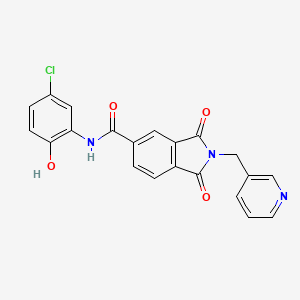
![ethyl 1-[2-(4-bromophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B4112499.png)